2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite
Description
Structure and Functionality:
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite is a modified nucleoside phosphoramidite used in solid-phase oligonucleotide synthesis. Its structure includes:
- Pseudoisocytidine base: A cytidine analog with altered hydrogen-bonding properties, enabling non-canonical base pairing.
- N4-DMF protection: The dimethylformamide (DMF) group protects the exocyclic amine, preventing undesired side reactions during synthesis .
- 5'-O-DMT group: A dimethoxytrityl (DMT) protecting group ensures controlled stepwise elongation in oligonucleotide assembly .
- 3'-CE phosphoramidite: The 2-cyanoethyl (CE) phosphoramidite moiety facilitates coupling to the growing oligonucleotide chain .
Properties
IUPAC Name |
N'-[5-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H53N6O7P/c1-29(2)48(30(3)4)56(53-24-12-23-43)55-38-25-37(36-26-44-41(46-40(36)49)45-28-47(5)6)54-39(38)27-52-42(31-13-10-9-11-14-31,32-15-19-34(50-7)20-16-32)33-17-21-35(51-8)22-18-33/h9-11,13-22,26,28-30,37-39H,12,24-25,27H2,1-8H3,(H,44,46,49)/b45-28+/t37-,38+,39-,56?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXRSTXQTKUQHPR-IWXRBAEGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)P(OCCC#N)OC1CC(OC1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C(C)C)P(OCCC#N)O[C@H]1C[C@@H](O[C@@H]1COC(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)C4=CC=C(C=C4)OC)C5=CN=C(NC5=O)/N=C/N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H53N6O7P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
784.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation
- Protected nucleoside synthesis : The pseudoisocytidine base is modified with an N4-dimethylformamide group to enhance base pairing properties.
- The 5'-hydroxyl group of the 2'-deoxyribose sugar is protected with the 4,4'-dimethoxytrityl (DMT) group to prevent side reactions during phosphitylation.
- The 3'-hydroxyl remains free for subsequent phosphitylation.
Phosphitylation Reaction
- The protected nucleoside with a free 3'-hydroxyl is reacted with 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite in the presence of a weak acid catalyst (e.g., tetrazole or derivatives).
- This reaction forms the phosphoramidite moiety at the 3'-position, protected by the cyanoethyl group to prevent premature hydrolysis.
- The reaction is typically conducted under anhydrous conditions in an inert atmosphere (argon or nitrogen) to prevent oxidation and moisture-induced decomposition.
Purification
- The crude phosphoramidite product is purified by silica gel column chromatography .
- To maintain phosphoramidite stability, the chromatography solvent system is equilibrated and maintained with 3–5% triethylamine, which neutralizes acidic sites on silica and prevents decomposition.
- Purity is confirmed by 31P NMR spectroscopy , where the phosphoramidite phosphorus atom shows characteristic double peaks near 149 ppm due to diastereomers, and impurities such as phosphite triesters or H-phosphonates appear at distinct chemical shifts (138–140 ppm and 8–10 ppm, respectively).
Analytical Characterization
Analytical techniques used to verify the identity and purity of 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite include:
| Technique | Purpose | Typical Findings for This Compound |
|---|---|---|
| LC-MS | Molecular weight confirmation | Molecular ion peak at 784.9 g/mol consistent with C42H53N6O7P |
| 1H NMR | Structural verification of aromatic and sugar protons | Peaks corresponding to DMT, pseudoisocytidine base, and sugar moieties |
| 31P NMR | Phosphoramidite phosphorus environment | Two peaks near 149 ppm indicating diastereomers |
| HPLC | Purity assessment | Single major peak indicating high purity |
| GC (for volatile impurities) | Impurity profiling | No significant volatile impurities detected |
These analyses ensure the compound meets the stringent purity and identity requirements for use in oligonucleotide synthesis.
Summary Table: Preparation Workflow
| Step | Reagents/Conditions | Purpose/Outcome |
|---|---|---|
| 1. Nucleoside Protection | DMT-Cl, base (e.g., pyridine) | Protect 5'-OH to prevent side reactions |
| 2. Base Modification | DMF or equivalent modification reagents | Introduce N4-DMF modification on base |
| 3. Phosphitylation | 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, weak acid catalyst | Attach 3'-phosphoramidite group |
| 4. Purification | Silica gel chromatography with triethylamine in eluent | Isolate pure phosphoramidite |
| 5. Characterization | LC-MS, 31P NMR, 1H NMR, HPLC | Confirm structure, purity, and diastereomeric composition |
Research Findings and Practical Considerations
- The N4-DMF modification on pseudoisocytidine enhances the stability and specificity of base pairing in oligonucleotides, which is critical for applications such as triple helix formation and antisense technologies.
- The DMT protecting group is crucial for stepwise solid-phase synthesis, enabling selective deprotection and coupling cycles.
- The cyanoethyl phosphoramidite chemistry facilitates efficient coupling reactions with minimal side reactions and allows for mild deprotection conditions post-synthesis.
- Maintaining anhydrous and inert conditions throughout the synthesis and purification is essential to prevent hydrolysis and oxidation of the phosphoramidite moiety.
- The use of triethylamine in chromatographic purification is a key factor in preserving the integrity of the phosphoramidite during isolation.
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N4-DMF-5’-O-DMT-pseudoisocytidine 3’-CE phosphoramidite undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphotriesters.
Reduction: Reduction reactions can remove protective groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like iodine, reducing agents such as dithiothreitol (DTT), and nucleophiles like ammonia or amines. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion .
Major Products Formed
The major products formed from these reactions include modified nucleosides and oligonucleotides, which are essential for various applications in genetic research and therapeutic development .
Scientific Research Applications
Oligonucleotide Synthesis
Role in Synthesis:
This phosphoramidite is primarily employed in the solid-phase synthesis of oligonucleotides. Its incorporation into DNA strands allows for the introduction of specific modifications that can enhance stability and binding affinity.
Benefits:
- Increased Stability: The modifications provided by pseudoisocytidine can improve the thermal stability of oligonucleotides, making them more resistant to nucleolytic degradation.
- Enhanced Binding Affinity: The presence of pseudoisocytidine can facilitate stronger hybridization with complementary RNA or DNA sequences, which is beneficial in applications like antisense therapy.
Therapeutic Applications
Antisense Oligonucleotides:
Oligonucleotides synthesized with this phosphoramidite can be designed to bind specifically to target mRNA, thereby inhibiting gene expression. This mechanism is crucial in developing therapies for various diseases, including cancers and genetic disorders.
Case Study Example:
Research has demonstrated that antisense oligonucleotides containing pseudoisocytidine modifications exhibit increased potency in downregulating target genes compared to their unmodified counterparts. This has been particularly noted in studies targeting oncogenes associated with tumor growth.
Diagnostic Tools
Use in Diagnostics:
The ability to design highly specific probes using this phosphoramidite makes it valuable for diagnostic applications, such as PCR (Polymerase Chain Reaction) and qPCR (quantitative PCR). These tools are essential for detecting genetic mutations and pathogens.
Example Application:
In clinical diagnostics, oligonucleotides synthesized with pseudoisocytidine have been used to develop assays that detect viral RNA, providing rapid results essential for managing infectious diseases.
Research Applications
Molecular Biology Studies:
Researchers utilize oligonucleotides containing this phosphoramidite to investigate various biological processes, including gene regulation and protein interactions.
Experimental Findings:
Studies have shown that oligonucleotides with pseudoisocytidine modifications can alter the secondary structure of RNA, which can be pivotal in understanding RNA function and stability.
Biological Activity
2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite is a modified nucleoside used in the synthesis of oligonucleotides. Its unique structural features contribute to its biological activity, particularly in applications related to gene therapy and molecular biology. This article explores its biological activity, highlighting significant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound has the following molecular formula:
- Molecular Formula : C42H53N6O7P
- CAS Number : 307314-31-4
This phosphoramidite is characterized by the presence of a pseudoisocytidine base, which may influence its interaction with nucleic acids and enzymes involved in nucleic acid metabolism .
Research indicates that modifications in nucleosides can significantly affect their biological functions. The incorporation of pseudoisocytidine into oligonucleotides may enhance their stability and resistance to enzymatic degradation, which is crucial for therapeutic applications .
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit DNA methyltransferases, suggesting that 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine could potentially exhibit similar inhibitory effects on specific enzymes involved in DNA modification .
- Antiproliferative Effects : In vitro studies have demonstrated that chemically modified RNA, including those containing pseudoisocytidine, can exhibit antiproliferative effects against various cancer cell lines. This suggests potential applications in cancer therapy .
Case Study 1: Antiproliferative Activity
A study assessed the antiproliferative activity of oligonucleotides containing modified nucleosides, including pseudoisocytidine. The findings indicated that these modifications led to a significant reduction in cell viability in cancer cell lines.
- Cell Lines Used : B16 melanoma cells
- Concentration : Tested at 25 nM, 50 nM, and 100 nM
- IC50 Values : The IC50 value was determined to be approximately 68 nM for the modified oligonucleotide.
Case Study 2: Inhibition of Methylation
Another study focused on the ability of modified nucleosides to inhibit DNA methylation processes. Oligonucleotides containing pseudoisocytidine were tested against bacterial methyltransferases.
- Enzyme Tested : M. HhaI methyltransferase
- Inhibition Observed : Significant inhibition was noted when pseudoisocytidine was incorporated into the substrate DNA.
Table 1: Summary of Biological Activities
Table 2: IC50 Values for Modified Oligonucleotides
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular weight : 784.88 g/mol .
- Appearance : White to off-white powder .
- Storage : Requires storage at <−15°C in airtight containers to prevent degradation .
Applications :
Primarily used in synthesizing oligonucleotides with pseudoisocytidine modifications, which enhance stability and binding specificity in antisense therapies or CRISPR guide RNAs .
Structural Modifications and Functional Groups
*Molecular formula for Gemcitabine amidite: C45H60BrN4O9PSi (evidence inconsistency noted).
Q & A
Q. What is the standard protocol for synthesizing 2'-Deoxy-N4-DMF-5'-O-DMT-pseudoisocytidine 3'-CE phosphoramidite?
- Methodological Answer : Synthesis typically involves sequential protection, coupling, and purification steps. A representative protocol includes:
Protection : The pseudoisocytidine derivative is first protected at the N4 position with dimethylformamide (DMF) and at the 5'-hydroxyl with dimethoxytrityl (DMT) under anhydrous conditions .
Phosphitylation : The 3'-OH is reacted with 2-cyanoethyl-N,N-diisopropyl chlorophosphoramidite in dichloromethane (DCM) using DIEA as a base. Reaction progress is monitored via TLC or NMR .
Q. Discrepancies in reported phosphoramidite stability: How to reconcile literature claims?
- Analysis : Some studies report stability >6 months at –15°C , while others note degradation within 3 months . This variance arises from:
- Moisture Levels : Residual H₂O in solvents or storage vials accelerates hydrolysis.
- Impurity Profiles : Batches with higher chloride content degrade faster.
- Resolution : Pre-dry phosphoramidite stocks with molecular sieves and validate via ³¹P NMR before critical experiments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
